molecular formula C17H36ClOP B14332361 (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane CAS No. 111257-07-9

(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane

Cat. No.: B14332361
CAS No.: 111257-07-9
M. Wt: 322.9 g/mol
InChI Key: ABLORXIOPKITRG-UHFFFAOYSA-N
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Description

(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a chloromethyl group, two dioctyl groups, and an oxo-lambda~5~-phosphane core. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dioctylmagnesium with chloromethylphosphine oxide can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, substituted phosphines, and other organophosphorus derivatives .

Scientific Research Applications

(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic processes. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl(chloromethyl)oxo-lambda~5~-phosphane
  • Tris(dioctyl)phosphine
  • Dioctylphosphine oxide

Uniqueness

(Chloromethyl)(dioctyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which impart distinct reactivity and coordination properties. The presence of both chloromethyl and dioctyl groups allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

111257-07-9

Molecular Formula

C17H36ClOP

Molecular Weight

322.9 g/mol

IUPAC Name

1-[chloromethyl(octyl)phosphoryl]octane

InChI

InChI=1S/C17H36ClOP/c1-3-5-7-9-11-13-15-20(19,17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3

InChI Key

ABLORXIOPKITRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(CCCCCCCC)CCl

Origin of Product

United States

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